molecular formula C21H19NO6S B264634 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B264634
M. Wt: 413.4 g/mol
InChI Key: OQZZFQSQHKZUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, also known as Compound X, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X inhibits the activity of various enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of pro-inflammatory cytokines and mediators. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate receptor, which is involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, inflammation, and neurodegeneration. In cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammatory cells, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X improves cognitive function and reduces neuroinflammation, leading to the improvement of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X is its potent activity against various disease targets, making it a promising therapeutic agent. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to have low toxicity, making it a safe candidate for clinical trials. However, one of the limitations of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X is its complex synthesis method, which may limit its scalability and commercial viability.

Future Directions

There are several future directions for the research of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X. One potential direction is the development of novel derivatives of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X in combination with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Furthermore, the investigation of the mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X may provide insights into the development of novel therapeutic targets for various diseases.

Synthesis Methods

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X involves the reaction of 2-hydroxy-4-phenylcoumarin with thionyl chloride to form 2-chloro-4-phenylcoumarin, which is then reacted with 3-mercapto-1,2-propanediol to form 2-(3-mercapto-1,2,3,4-tetrahydroquinolin-6-yl)chromen-4-one. This intermediate is then reacted with N-chlorosuccinimide to form N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide X has been shown to improve cognitive function and reduce neuroinflammation.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C21H19NO6S/c23-20(22-15-8-9-29(25,26)13-15)12-27-16-6-7-17-18(14-4-2-1-3-5-14)11-21(24)28-19(17)10-16/h1-7,10-11,15H,8-9,12-13H2,(H,22,23)

InChI Key

OQZZFQSQHKZUOY-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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